4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

Catalog No.
S812762
CAS No.
205383-17-1
M.F
C33H18O6
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl)...

CAS Number

205383-17-1

Product Name

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

IUPAC Name

4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid

Molecular Formula

C33H18O6

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39)

InChI Key

NIJMZBWVSRWZFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O
  • Metal-Organic Frameworks (MOFs)

    The molecule's rigid structure with three carboxylic acid groups and three ethyne moieties suggests potential as a linker molecule in the construction of MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis . The specific properties of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid as an MOF linker would need further investigation.

  • Organic Synthesis

    The presence of the carboxylic acid groups makes the molecule a potential building block for organic synthesis. The ethyne moieties could participate in various reactions, such as click chemistry or Sonogashira coupling, to create complex organic molecules .

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is a complex organic compound with the molecular formula C33H18O6 and a molecular weight of 510.49 g/mol. This compound features a unique structure characterized by three benzoic acid units connected via ethynyl linkages to a central benzene core. Its systematic name indicates the presence of three carboxylic acid functional groups, which contribute to its potential reactivity and solubility properties in various solvents .

TA-TEPA's primary mechanism of action is not yet defined due to the limited research on the molecule. However, its potential significance lies in its ability to act as a linker molecule in the construction of MOFs. MOFs are a class of porous materials with tunable structures, and the specific design of the linker molecule plays a crucial role in determining the pore size, shape, and functionality of the final MOF [].

The chemical reactivity of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is primarily influenced by its carboxylic acid groups. These groups can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when treated with amines.
  • Decarboxylation: Under certain conditions, the carboxylic groups may lose carbon dioxide.

Additionally, the ethynyl linkages can engage in coupling reactions, such as Sonogashira coupling or other cross-coupling reactions, making this compound versatile for further synthetic modifications .

The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid typically involves multi-step organic reactions:

  • Preparation of Ethynylated Benzoic Acid: Starting from benzoic acid derivatives, ethynyl groups are introduced through Sonogashira coupling.
  • Formation of the Central Benzene Core: The trisubstituted benzene framework is constructed by linking the ethynyl groups.
  • Final Carboxylation: The introduction of carboxylic acid groups can be achieved via oxidation or direct carboxylation methods.

This multi-step synthesis allows for precise control over the final product's structure and functionalization .

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid has several notable applications:

  • Material Science: It serves as a monomer in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage and catalysis.
  • Organic Electronics: Due to its conjugated structure, it can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
  • Pharmaceuticals: Potential precursor for drug development due to its biological activity .

Several compounds share structural similarities with 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3,5-Tris(4-carboxyphenyl)ethynylbenzeneContains three carboxyphenyl unitsFocused on photonic applications
1-(4-Carboxyphenyl)-2-(phenylethynyl)benzeneFeatures phenylethynyl substitutionExhibits unique luminescent properties
Tris(4-carboxyphenyl)amineContains amine linkage instead of ethynylPotential for electronic applications

These comparisons highlight the unique combination of ethynyl linkages and multiple carboxylic acid functionalities present in 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid that may confer distinct properties not found in related compounds .

XLogP3

6.6

Wikipedia

1,3,5-Tris(4-carboxyphenylethynyl)benzene

Dates

Modify: 2023-08-16

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